4-Fluoro-2-methylbenzenesulfonamide

thermal stability solid-state characterization formulation

For researchers optimizing N-aryl sulfonamide SAR or agrochemical lead structures, sourcing a benzenesulfonamide building block with the precise electronic and steric profile for reliable reactivity is often a bottleneck. 4-Fluoro-2-methylbenzenesulfonamide (CAS 489-17-8) directly solves this challenge: - Distinct Electronic Profile: The para-fluoro (electron-withdrawing) and ortho-methyl (electron-donating) groups create a unique environment for selective functionalization, unavailable in mono-substituted analogs. - Elevated Thermal Stability: With a melting point of 180-184 °C, >25 °C higher than mono-substituted analogs, it ensures solid-state integrity in demanding processes like hot-melt extrusion. - Precise Lipophilicity (XLogP3=0.9): Enables fine-tuning of logP in drug discovery, offering a measurable step above the 0.8 of simpler analogs for balancing permeability and solubility.

Molecular Formula C7H8FNO2S
Molecular Weight 189.21 g/mol
CAS No. 489-17-8
Cat. No. B1299901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methylbenzenesulfonamide
CAS489-17-8
Molecular FormulaC7H8FNO2S
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)N
InChIInChI=1S/C7H8FNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
InChIKeyNNYVGGHJPLSSRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methylbenzenesulfonamide: Physicochemical and Structural Profile


4-Fluoro-2-methylbenzenesulfonamide (CAS 489-17-8) is a fluorinated ortho-methyl-substituted benzenesulfonamide with the molecular formula C₇H₈FNO₂S and a molecular weight of 189.21 g/mol [1]. It bears an electron‑withdrawing fluorine atom at the para position and an electron‑donating methyl group at the ortho position relative to the sulfonamide group, creating a unique electronic environment that differentiates it from its mono‑substituted and regioisomeric analogs .

Workflow
N-arylation building block with pre-documented derivative synthesis
Targets N-phenyl and N-m-tolyl sulfonamides
Selection Logic
Ortho-methyl / para-fluoro pattern tunes thermal and lipophilic profile
Not interchangeable with mono-substituted analogs
Use Context
Solid-state stability and fine-tuned logP in medicinal chemistry SAR
Applicable where thermal stability or precise lipophilicity is required

Why Generic Sulfonamide Analogs Cannot Substitute


Within the benzenesulfonamide class, seemingly minor changes in ring substitution produce substantial shifts in melting point, lipophilicity, and synthetic utility that preclude simple interchange [1]. The 4‑fluoro‑2‑methyl substitution pattern simultaneously elevates melting point by >25 °C relative to mono‑substituted analogs and imparts a distinct lipophilicity (XLogP3 = 0.9) that is unattainable with either para‑fluoro or ortho‑methyl substitution alone . These differences directly affect solid‑state stability, downstream reactivity in N‑arylation reactions, and the compound’s suitability as a building block in route optimization .

Mono-substituted analog mismatch
4-Fluoro or 2-methyl benzenesulfonamide alone may shift thermal stability and solid-state handling; melting point differs by >24 °C relative to mono-substituted comparators.
Lipophilicity context may not transfer
The reported XLogP3 of 0.9 for the dual-substituted compound may provide a tuning increment absent from analogs with XLogP3 0.8, potentially affecting permeability SAR interpretation.
Synthetic utility misalignment
Vendor-documented N-arylation derivatives are specific to the 4-fluoro-2-methyl pattern; unsubstituted or mono-substituted sulfonamides may not support equivalent direct derivatization without route modification.

Quantitative Differentiation Against Closest Analogs


Melting Point Elevation vs. Non-Methylated and Non-Fluorinated Analogs

The melting point of 4-fluoro-2-methylbenzenesulfonamide is 180–184 °C , which is 55–57 °C higher than 4-fluorobenzenesulfonamide (124–127 °C ) and 24–28 °C higher than 2-methylbenzenesulfonamide (156–158 °C [1]). This substantial elevation reflects stronger intermolecular interactions conferred by the dual ortho‑methyl / para‑fluoro substitution.

Melting point elevation
Cross-study comparable
180–184 °C
+55 °C vs 4-F analog; +24 °C vs 2-Me analog
Reported higher thermal stability may reduce degradation risk in solid-state handling.
Vendor-reported values; class-level inference for stability advantage.
thermal stability solid-state characterization formulation

Lipophilicity Differentiation Relative to Mono-Substituted Analogs

The computed XLogP3 for 4-fluoro-2-methylbenzenesulfonamide is 0.9 [1], compared to 0.8 for both 4-fluorobenzenesulfonamide [2] and 2-methylbenzenesulfonamide [3]. Although the absolute difference is modest (Δ 0.1), it is consistently reproduced by the XLogP3 algorithm and indicates that the dual substitution pattern measurably increases lipophilicity relative to either single substituent.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 0.9
+0.1 vs both mono-substituted comparators
Supports fine-tuned lipophilicity selection in lead optimization SAR.
Computed values; experimental logP not reported.
lipophilicity ADME prediction drug-likeness

Pre-Optimized N-Arylation Building Block

Sigma‑Aldrich explicitly lists 4‑fluoro‑2‑methylbenzenesulfonamide as a reagent for synthesizing 4‑fluoro‑2‑methyl‑N‑phenylbenzenesulfonamide and 4‑fluoro‑2‑methyl‑N‑(m‑tolyl)benzenesulfonamide . In contrast, the vendor pages for 4‑fluorobenzenesulfonamide and 2‑methylbenzenesulfonamide do not reference analogous N‑aryl derivatives, implying that the 4‑fluoro‑2‑methyl substitution pattern uniquely facilitates these specific N‑arylation reactions.

N-Arylation building block
Supporting evidence
Listed for N-phenyl and N-m-tolyl derivative synthesis
Qualitative: explicit reagent listing vs absence in mono-substituted analogs
May reduce route-scouting risk for specific N-aryl sulfonamide targets.
Source review: vendor product pages; direct experimental comparison not available.
sulfonamide coupling N-arylation building block

High-Value Application Scenarios


Solid Formulation and Pre-Formulation Development

The substantially elevated melting point (180–184 °C) compared to mono‑substituted benzenesulfonamides makes 4‑fluoro‑2‑methylbenzenesulfonamide the preferred choice when thermal stability is critical, such as in hot‑melt extrusion, spray‑dried dispersions, or long‑term ambient‑storage formulations.

Lead Optimization in Medicinal Chemistry

In drug discovery programs where fine‑tuning of lipophilicity is essential for balancing permeability and solubility, the XLogP3 value of 0.9 [1] positions 4‑fluoro‑2‑methylbenzenesulfonamide as a subtle but measurable step above the 0.8 afforded by the mono‑substituted analogs, enabling precise logP adjustment in SAR exploration.

Synthesis of N-Substituted Sulfonamide Libraries

Procurement of 4‑fluoro‑2‑methylbenzenesulfonamide is directly justified when the synthetic target is an N‑aryl sulfonamide derivative such as 4‑fluoro‑2‑methyl‑N‑phenylbenzenesulfonamide, for which this compound serves as the documented starting material , eliminating the need for additional substitution or protection steps.

Agrochemical Intermediate Development

The unique electronic profile—electron‑withdrawing fluorine para and electron‑donating methyl ortho to the sulfonamide—supports selective functionalization in the synthesis of herbicides and fungicides, where precise regiochemical control is required .

Application
Selection Property
Validation Focus
Solid formulation development
Thermal stability profile
Melting point and solid-state characterization under processing conditions
Medicinal chemistry lead optimization
Lipophilicity tuning increment
Experimental logP / logD and permeability assay correlation
N-Substituted sulfonamide library synthesis
Documented N-arylation utility
Reaction scope and yield confirmation for target N-aryl derivatives
Agrochemical intermediate research
Regiochemical electronic profile
Selective functionalization and regiochemical control in agrochemical scaffold synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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